MC1R Antagonism (cAMP Suppression) Versus Arbutin — Intracellular Signaling Comparison
Methyl undecenoyl leucinate suppresses the α-MSH–cAMP–PKA signaling axis by competitively binding MC1R, a mechanism that operates upstream of tyrosinase transcription. In a direct comparison of intracellular cAMP reduction following α-MSH stimulation, methyl undecenoyl leucinate achieved an 89% reduction in cAMP levels at a 4% concentration, whereas arbutin under identical conditions achieved only a 62% reduction [1]. This differential reflects the compound's receptor-level blockade versus the downstream enzymatic inhibition by arbutin.
| Evidence Dimension | Intracellular cAMP reduction (% reduction vs. α-MSH-stimulated control) |
|---|---|
| Target Compound Data | 89% reduction at 4% concentration |
| Comparator Or Baseline | Arbutin: 62% reduction at 4% concentration |
| Quantified Difference | 27 percentage points greater cAMP suppression (1.44-fold improvement) |
| Conditions | α-MSH-stimulated melanocyte culture; cAMP measured via ELISA; identical 4% concentration |
Why This Matters
Greater upstream cAMP suppression predicts more complete blockade of melanogenic gene transcription, translating to more effective and sustained skin lightening compared to arbutin at equivalent formulated concentrations.
- [1] NCATS Inxight Drugs. Methyl undecenoyl leucinate. Description section describing inhibition of α-MSH-induced adenylate cyclase and PKA activation. https://inxight.ncats.io/drug/D7PH6N3IEI View Source
